molecular formula C11H20O2 B8254181 [(2S)-2-ethylhexyl] prop-2-enoate

[(2S)-2-ethylhexyl] prop-2-enoate

Cat. No.: B8254181
M. Wt: 184.27 g/mol
InChI Key: GOXQRTZXKQZDDN-JTQLQIEISA-N
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Description

[(2S)-2-ethylhexyl] prop-2-enoate, also known as 2-ethylhexyl acrylate, is an organic compound belonging to the family of acrylate esters. It is a colorless liquid with a characteristic odor and is primarily used in the production of polymers and copolymers. These polymers are widely utilized in various applications, including adhesives, coatings, sealants, and elastomers .

Preparation Methods

Synthetic Routes and Reaction Conditions

[(2S)-2-ethylhexyl] prop-2-enoate is typically synthesized through the esterification of acrylic acid with 2-ethylhexanol. The reaction is catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions generally involve heating the reactants to a temperature range of 100-150°C and removing the water formed during the reaction to drive the equilibrium towards ester formation .

Industrial Production Methods

Industrial production of acrylic acid (2S)-2-ethylhexyl ester involves continuous processes that ensure high yield and purity. One common method is the use of a fixed-bed heterogeneous catalyst for the esterification reaction. The process conditions are optimized to maximize conversion and minimize by-products. The crude ester is then purified through distillation to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

[(2S)-2-ethylhexyl] prop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Polymerization: Produces poly(2-ethylhexyl acrylate) and copolymers with other monomers.

    Esterification: Forms various acrylate esters depending on the alcohol used.

    Hydrolysis: Yields acrylic acid and 2-ethylhexanol.

Scientific Research Applications

[(2S)-2-ethylhexyl] prop-2-enoate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of acrylic acid (2S)-2-ethylhexyl ester primarily involves its polymerization and copolymerization reactions. The ester group in the molecule allows it to participate in free radical polymerization, forming long polymer chains. These polymers can interact with various molecular targets and pathways depending on their application. For example, in biomedical applications, the polymers can interact with biological tissues and cells, providing structural support or controlled release of therapeutic agents .

Comparison with Similar Compounds

[(2S)-2-ethylhexyl] prop-2-enoate is unique due to its specific ester group and the properties it imparts to the resulting polymers. Similar compounds include:

These similar compounds differ in their alkyl groups, which affect the physical and chemical properties of the resulting polymers, making each suitable for specific applications .

Properties

IUPAC Name

[(2S)-2-ethylhexyl] prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O2/c1-4-7-8-10(5-2)9-13-11(12)6-3/h6,10H,3-5,7-9H2,1-2H3/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOXQRTZXKQZDDN-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)COC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@H](CC)COC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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